molecular formula C18H20O2 B1327463 2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898770-01-9

2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327463
CAS No.: 898770-01-9
M. Wt: 268.3 g/mol
InChI Key: IVFYDWQLEKAJTE-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone (molecular formula: C₁₉H₂₂O₂, molecular weight: 282.38 g/mol) is a substituted propiophenone derivative characterized by:

  • A propiophenone backbone (phenyl group attached to a ketone and ethyl chain).
  • Methyl substituents at the 2' and 5' positions on the phenyl ring.
  • A 2-methoxyphenyl group at the 3-position.

Propiophenone derivatives are widely used in pharmaceutical intermediates and organic synthesis due to their versatility in forming carbon-carbon bonds and functional group transformations .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-8-9-14(2)16(12-13)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYDWQLEKAJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644180
Record name 1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-01-9
Record name 1-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyacetophenone with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be synthesized via Friedel-Crafts acylation using 2-methoxybenzene and 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reactions
The compound can participate in multiple chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Ketone groups can be reduced to alcohols with sodium borohydride or lithium aluminum hydride.
  • Substitution : Electrophilic aromatic substitution allows for the introduction of additional functional groups onto the aromatic ring.

Biological Activities

Antimicrobial and Anti-inflammatory Properties
Research indicates that 2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents .

Antioxidant and Anticancer Activity
Recent investigations into derivatives of this compound reveal significant antioxidant properties. For instance, derivatives have demonstrated higher antioxidant activity compared to ascorbic acid, indicating potential therapeutic uses in oxidative stress-related conditions . Additionally, anticancer activity has been observed against human glioblastoma and breast cancer cell lines, showcasing its potential role in cancer treatment strategies .

Medical Applications

Drug Development
The compound is being explored for its potential use in drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for designing new therapeutic agents. The incorporation of methoxy and methyl groups enhances its binding affinity to various molecular targets, which is crucial for medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals, including polymers and resins. Its stability and reactivity make it suitable for various applications in materials science.

Case Studies

Study Title Findings Reference
Antioxidant Activity of Novel DerivativesDerivatives showed antioxidant activity exceeding that of ascorbic acid by 1.4 times.
Anticancer Activity Against GlioblastomaSignificant cytotoxic effects observed on U-87 cell line; potential for cancer therapy.
Synthesis of Complex Organic MoleculesDemonstrated effectiveness as an intermediate in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2',5'-CH₃; 3-(2-OCH₃-C₆H₄) C₁₉H₂₂O₂ 282.38 Pharmaceutical intermediate (inferred)
2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone 2',6'-CH₃; 3-(2-OCH₃-C₆H₄) C₁₉H₂₂O₂ 282.38 Discontinued (likely due to lower reactivity vs. 2',5' isomer)
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-Cl; 3-(3-OCH₃-C₆H₄) C₁₆H₁₄Cl₂O₂ 309.19 Higher polarity; halogenated intermediates
Propiophenone (base compound) No substituents C₉H₁₀O 134.18 BP: 214–218°C; used in flavoring agents
Key Observations:

Substituent Position Matters :

  • The 2',5'-dimethyl substitution pattern likely enhances steric stability compared to the 2',6'-dimethyl analog, which was discontinued . Methyl groups at 2' and 5' positions may reduce rotational freedom, improving crystallinity in synthetic applications.
  • Halogenation : Dichloro derivatives (e.g., 2',5'-dichloro analogs) exhibit increased molecular weight and polarity, making them suitable for high-resolution chromatography or reactive intermediates in cross-coupling reactions .

Similar methoxy-substituted compounds, such as those in marine sponge extracts, demonstrate bioactivity linked to aromatic interactions .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Substituted propiophenones serve as precursors for antipsychotics and antifungals. The 2-methoxyphenyl group is structurally analogous to bioactive compounds in natural products, such as lyoniresinol glucosides .
  • Chirality and Resolution: Substituents at the 3-position (e.g., methyl or methoxy groups) influence chiral resolution.

Biological Activity

2',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20O2
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources, but relevant for identification in chemical databases.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting a possible therapeutic role in inflammatory diseases.
  • Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, which warrants further investigation into its anticancer properties.

The mechanism of action involves interaction with specific biomolecules, potentially acting as an electrophile that can modify nucleophilic sites on proteins or nucleic acids. This interaction may lead to the inhibition of enzyme activities or disruption of cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
Anti-inflammatoryReduced cytokine production in cell cultures
CytotoxicityInduced apoptosis in cancer cell lines ,

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that this compound exhibited significant cytotoxicity. The MTT assay indicated a concentration-dependent response, with higher doses leading to increased cell death. The compound's mechanism was linked to mitochondrial dysfunction, including depolarization of the mitochondrial membrane and reduced ATP levels, which are critical indicators of cellular health and viability .

Antioxidant Activity

In addition to its cytotoxic effects, the compound has been evaluated for antioxidant properties. It demonstrated significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .

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